Urea perchlorate
Description
Urea perchlorate (CH₆ClN₃O₅) is an ionic compound formed by the combination of urea and perchloric acid. It is notable for its high solubility in water, with over 900 g dissolving in 100 mL of water at 0°C . This property distinguishes it from many other perchlorate salts, which typically exhibit lower solubility. This compound’s synthesis involves dissolving urea in distilled water and slowly adding perchloric acid, followed by cooling to induce crystallization . Its applications span forensic analysis, environmental detection, and energetic materials due to its oxidizing capabilities and compatibility with biological systems .
Properties
Molecular Formula |
CH5ClN2O5 |
|---|---|
Molecular Weight |
160.51 g/mol |
IUPAC Name |
perchloric acid;urea |
InChI |
InChI=1S/CH4N2O.ClHO4/c2-1(3)4;2-1(3,4)5/h(H4,2,3,4);(H,2,3,4,5) |
InChI Key |
CLXPQCKVAYIJQB-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)N.OCl(=O)(=O)=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Periodate
| Property | This compound | Periodate (NaIO₄) |
|---|---|---|
| Solubility in Water | >900 g/100 mL | ~14 g/100 mL (20°C) |
| Oxidizing Strength | Moderate | High |
| Biosensor Cross-Reactivity | No | Yes |
| Toxicity (EC₅₀) | Lower | Higher |
This compound vs. Ammonium Perchlorate (AP)
Ammonium perchlorate (NH₄ClO₄) is a widely used oxidizer in solid rocket propellants. This compound differs in its combustion profile: AP produces toxic hydrogen chloride (HCl) upon decomposition, whereas this compound-based formulations, such as 1,1,1-trinitroprop-2-yl urea mixtures, eliminate HCl emissions . Additionally, this compound formulations achieve a higher specific impulse (267 s) compared to AP (252 s) when combined with aluminum fuel, enhancing performance in energetic materials .
Table 2: Energetic Performance Comparison
| Parameter | This compound Mixture | Ammonium Perchlorate (AP) |
|---|---|---|
| Specific Impulse (s) | 267 | 252 |
| Toxic Byproducts | None | HCl |
| Stability | High | Moderate |
This compound vs. Potassium Perchlorate (KClO₄)
Potassium perchlorate is used in pyrotechnics and thyroid disorder treatments. Unlike this compound, KClO₄ has lower solubility (~2 g/100 mL at 25°C) and a simpler molecular structure, reducing side effects on hematopoietic systems compared to thiouracils and imidazoles .
This compound vs. Urea Nitrate
Urea nitrate (CH₅N₃O₄) is another urea-derived oxidizer, comparable in explosive power to picric acid . While urea nitrate is detected via atmospheric flow tube-mass spectrometry as a nitrate adduct, this compound forms perchlorate adducts, enabling distinct forensic identification . Urea nitrate’s higher vapor pressure allows room-temperature detection, whereas this compound requires acidification for volatilization .
Table 3: Forensic and Physical Properties
| Property | This compound | Urea Nitrate |
|---|---|---|
| Detection Method | Perchlorate adducts | Nitrate adducts |
| Vapor Pressure | Low | High |
| Explosive Power | Moderate | High (≈ picric acid) |
Physicochemical and Environmental Considerations
- Hydrogen-Bonding : The perchlorate anion’s hydrogen-bond accepting (HBA) capability (β = 9.5) is comparable to urea functionality (β = 9.7), enabling similar interactions in solvent systems . In contrast, PF₆⁻ has a lower HBA parameter (β = 7.0), reducing its compatibility in hydrogen-bond-driven applications .
- Toxicity: this compound’s association with oxidative stress and iron homeostasis disruption (e.g., altered serum iron and blood urea nitrogen levels) mirrors general perchlorate toxicity but is less pronounced than KClO₄’s thyroid effects .
Q & A
Q. What analytical methods are recommended for detecting and quantifying urea perchlorate in environmental or biological samples?
- Methodological Answer : this compound can be detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling for selectivity. For example:
- LC/MS with isotopic ratios : Monitor perchlorate at m/z 83 (fragmented from ClO₄⁻) and confirm via the natural isotopic ratio of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) to eliminate sulfate interference .
- Internal standards : Use ¹⁸O-labeled perchlorate to track retention times and correct for instrument variability .
- Practical quantitation limits (PQL) : Achieve sensitivity down to 0.1–0.5 µg/L in aqueous matrices using EPA Method 314.0 (ion chromatography) .
Q. What are the primary environmental degradation pathways for this compound in aqueous systems?
- Methodological Answer : this compound is highly persistent due to its strong oxidative stability. Key degradation strategies include:
- Bioremediation : Microbial reduction via perchlorate-reducing bacteria (Dechloromonas spp.) under anaerobic conditions, with acetate as a carbon source .
- Chemical reduction : Catalytic treatment using zerovalent iron (ZVI) or titanium dioxide (TiO₂) under UV light, though efficiency varies with pH and co-contaminants .
- Critical factors : Monitor dissolved oxygen, nitrate, and sulfate levels, as these inhibit microbial degradation .
Q. How does this compound’s molecular structure influence its reactivity and stability?
- Methodological Answer : this compound (CH₆ClN₂O₅) combines urea’s hydrogen-bonding capacity with perchlorate’s oxidative strength. Key properties:
- Thermal stability : Decomposes explosively above 150°C due to perchlorate anion instability .
- Solubility : High solubility in polar solvents (e.g., water, ethanol) facilitates environmental mobility .
- Experimental validation : Use differential scanning calorimetry (DSC) to characterize decomposition kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported dose-response relationships for this compound’s thyroid-disrupting effects?
- Methodological Answer : Discrepancies arise from non-monotonic dose responses (NMDRs) and compensatory mechanisms. Strategies include:
- Longitudinal studies : Track thyroid hormone (T3/T4) levels and thyroid histology across life stages, as seen in stickleback fish models .
- Mechanistic studies : Differentiate iodine uptake inhibition (thyroidal) from direct gonadal effects using gene expression profiling (e.g., tg, tshr) .
- Case study : At 10 ppm, perchlorate reduced T4 in larvae but induced thyroid hyperplasia in adults, masking systemic effects .
Q. What experimental models are most suitable for studying this compound’s endocrine-disrupting effects?
- Methodological Answer :
- Vertebrate models :
- Threespine stickleback (Gasterosteus aculeatus) : Chronic exposure studies reveal thyroid hyperplasia and gonadal abnormalities without overt morphological changes .
- Zebrafish (Danio rerio) : Use transgenic lines (e.g., tg:GFP) to visualize thyroid follicle development .
- In vitro systems : Human thyrocyte cultures with iodine uptake assays to quantify competitive inhibition .
Q. How should researchers design studies to differentiate thyroidal vs. non-thyroidal toxicity mechanisms of this compound?
- Methodological Answer :
- Dual-endpoint analysis : Combine thyroid hormone assays (e.g., ELISA for T4/T3) with gonadal histopathology .
- Knockout models : Use NIS (sodium-iodide symporter) knockout animals to isolate non-thyroidal pathways .
- Omics approaches : Metabolomics to identify this compound-induced shifts in steroidogenesis or oxidative stress markers .
Data Contradiction Analysis
Q. Why do some studies report no adverse thyroid effects at moderate this compound doses despite high environmental persistence?
- Methodological Answer :
- Compensatory mechanisms : Thyroid hyperplasia may maintain hormone homeostasis, masking systemic effects .
- Exposure timing : Prenatal vs. adult exposure models yield divergent results; larval stages are more sensitive .
- Confounding factors : Co-exposure to nitrate or iodine alters perchlorate’s bioavailability .
Regulatory and Risk Assessment Considerations
Q. How can toxicity data from animal models be extrapolated to human risk assessments for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
